Olopatadine-d3 N-Oxide

Bioanalytical Chemistry LC-MS/MS Metabolite Quantification

Unlike generic deuterated olopatadine analogs or unlabeled internal standards, Olopatadine-d3 N-Oxide is the only SIL-IS structurally identical to the M3 metabolite, ensuring matched extraction recovery, chromatographic co-elution, and ionization efficiency. This eliminates ion suppression/enhancement errors compromising calibration accuracy. Essential for FDA/EMA-compliant LC-MS/MS bioanalytical method validation, pharmacokinetic studies, FMO-mediated DDI assessments, and USP/EP impurity quantification. For R&D use only.

Molecular Formula C21H23NO4
Molecular Weight 356.4 g/mol
CAS No. 1246832-94-9
Cat. No. B602690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine-d3 N-Oxide
CAS1246832-94-9
Synonyms11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid
Molecular FormulaC21H23NO4
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3
InChIKeyTXKZPVWYFNGMCP-IZKBQEDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine-d3 N-Oxide (CAS 1246832-94-9): Stable Isotope-Labeled Internal Standard for Olopatadine Metabolite Quantification


Olopatadine-d3 N-Oxide is a deuterated derivative of the olopatadine metabolite Olopatadine N-Oxide (M3), wherein three hydrogen atoms are replaced with deuterium [1]. The compound features an N-oxide functional group formed via enzymatic oxidation of the parent drug, with a molecular weight of 356.43 g/mol [1][2]. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the unlabeled metabolite in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Olopatadine N-Oxide or Parent Deuterated Analogs Cannot Substitute for Olopatadine-d3 N-Oxide in Bioanalytical Workflows


In LC-MS/MS quantification of the active metabolite Olopatadine N-Oxide (M3), generic substitution with the unlabeled metabolite or other deuterated olopatadine analogs introduces significant analytical error. Unlabeled internal standards lack the mass shift required for chromatographic co-elution without spectral interference, leading to ion suppression/enhancement and inaccurate calibration curves [1]. Parent drug-based deuterated standards (e.g., Olopatadine-d3 hydrochloride) do not match the physicochemical properties of the N-oxide metabolite, resulting in differential extraction recovery and retention time shifts that compromise method robustness . Regulatory guidance (FDA, EMA) mandates that internal standards be as structurally similar to the analyte as possible—only Olopatadine-d3 N-Oxide meets this requirement for M3 quantification [2].

Quantitative Differentiation of Olopatadine-d3 N-Oxide: Head-to-Head Comparison Data for Procurement Decision-Making


Mass Shift of +3.02 Da Ensures Baseline Resolution from Unlabeled Analyte in LC-MS/MS

Olopatadine-d3 N-Oxide exhibits a mass shift of +3.02 Da relative to the unlabeled Olopatadine N-Oxide (M3), which has a molecular weight of 353.41 g/mol [1][2]. This mass difference is sufficient to ensure complete chromatographic co-elution while enabling distinct MS/MS detection channels, a requirement for accurate internal standard-based quantification in complex biological matrices [3].

Bioanalytical Chemistry LC-MS/MS Metabolite Quantification

Metabolic Formation Rate of M3 Establishes Analytical Target Range Requiring Deuterated Standard

In human liver microsomes, olopatadine is metabolized to M1 (N-monodemethylolopatadine) and M3 (olopatadine N-oxide) at rates of 0.330 and 2.50 pmol/min/mg protein, respectively [1]. The higher formation rate of M3 (7.6-fold greater than M1) indicates it is the predominant oxidative metabolite, necessitating robust analytical methods capable of quantifying this species across a dynamic range. The use of a deuterated M3 internal standard (Olopatadine-d3 N-Oxide) is essential to correct for matrix effects and ionization variability inherent to LC-MS/MS analysis of this metabolite .

Drug Metabolism Pharmacokinetics In Vitro ADME

Enzymatic Origin of M3 via FMO1/FMO3 Defines Unique Physicochemical Properties Not Shared by Parent Drug

The formation of M3 (olopatadine N-oxide) is catalyzed by flavin-containing monooxygenases (FMO1 and FMO3), whereas M1 formation is exclusively mediated by CYP3A4 [1]. This distinct enzymatic pathway results in an N-oxide functional group that alters the compound's polarity, hydrogen bonding capacity, and ionization efficiency relative to the parent drug [2]. Consequently, internal standards derived from the parent drug backbone (e.g., Olopatadine-d3 or Olopatadine-d6) exhibit different extraction recoveries and ionization responses in LC-MS/MS compared to the M3 metabolite .

Enzymology Flavin-Containing Monooxygenases Metabolite Identification

Regulatory-Compliant Characterization Data Supports Method Validation for ANDA Submissions

Olopatadine-d3 N-Oxide is supplied with comprehensive characterization data compliant with regulatory guidelines (USP/EP), including Certificate of Analysis, MS, NMR, and HPLC purity reports [1]. This documentation package meets the requirements for analytical method validation (AMV) and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. In contrast, unlabeled olopatadine N-oxide (CAS 203188-31-2) is typically sold as an impurity standard with purity around 95.30% and less extensive characterization [2].

Analytical Method Validation Regulatory Compliance Quality Control

Validated Research and Industrial Application Scenarios for Olopatadine-d3 N-Oxide


Bioanalytical Method Development and Validation for Olopatadine Metabolite M3 in Plasma

Olopatadine-d3 N-Oxide serves as the optimal SIL-IS for developing and validating LC-MS/MS methods to quantify the M3 metabolite in human plasma. Its co-elution and matched ionization profile correct for matrix effects, ensuring linearity, accuracy, and precision across the expected concentration range (e.g., 0.1–100 ng/mL) [1]. This application is critical for pharmacokinetic studies evaluating olopatadine's metabolism and exposure-response relationships [2].

In Vitro Drug-Drug Interaction (DDI) Studies Assessing FMO-Mediated Metabolism

In vitro incubations with human liver microsomes or recombinant FMO enzymes can be spiked with Olopatadine-d3 N-Oxide as an internal standard to accurately measure M3 formation rates. This enables researchers to assess the impact of potential inhibitors or genetic polymorphisms on FMO1/FMO3 activity, providing mechanistic insight into olopatadine's metabolic clearance and DDI potential [1].

Quality Control and Impurity Profiling in Olopatadine Drug Substance Manufacturing

As a deuterated analogue of the M3 impurity, Olopatadine-d3 N-Oxide can be used as a reference standard for the identification and quantification of olopatadine N-oxide in drug substance batches. Its use supports compliance with USP/EP impurity testing requirements and aids in establishing acceptance criteria for this process-related impurity [2].

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